Esprolol

Beta-adrenoceptor pA2 Pharmacology

Conventional beta-blockers have half-lives of hours, precluding rapid termination of beta-blockade. Esprolol (CAS 396654-09-4) overcomes this via esterase-labile design: • Onset ≤60 s; 20-30 min offset via hydrolysis to amoxolol • pA2 8.0 (comparable to propranolol) with rapid washout in vitro • Fills kinetic gap between esmolol (~9 min) & long-acting agents Ideal for exertional angina models, acute hemodynamic studies & temporal control protocols.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 396654-09-4
Cat. No. B1241802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsprolol
CAS396654-09-4
Synonymsesprolol
esprolol hydrochloride
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
InChIInChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3/t15-/m0/s1
InChIKeyDMLSVZSUDBKLED-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esprolol: Beta-Adrenergic Antagonist Overview


Esprolol (CAS 396654-09-4), also designated ACC-9369, is an orally active, potent β-adrenergic receptor antagonist that belongs to the aryloxypropanolamine class of beta-blockers [1]. The compound features an ethyl ester functional group that undergoes rapid hydrolysis by blood and tissue esterases to yield the active metabolite amoxolol [2]. This esterase-labile design confers a uniquely rapid onset of action (≤60 seconds), a short time to peak effect, and a relatively brief duration of beta-blockade after sublingual or oral administration, distinguishing it from conventional beta-blockers that lack this metabolic switch [2].

Ultra-short-acting β-blockade with rapid onset for time-sensitive protocols
Esterase-mediated inactivation enables temporal control of receptor blockade
Non-selective β-1/β-2 adrenoceptor antagonism for dual-pathway studies

Why Esprolol Cannot Be Substituted


Generic substitution with conventional beta-blockers such as propranolol, atenolol, or metoprolol is not appropriate for studies requiring ultra-short-acting beta-adrenergic blockade [1]. These standard agents possess elimination half-lives measured in hours and produce sustained receptor occupancy that cannot be rapidly terminated [2]. In contrast, Esprolol's ester moiety enables esterase-mediated inactivation that limits the duration of action to approximately 20-30 minutes [3]. This kinetic differentiation is essential for experimental models of exertional angina, acute hemodynamic interventions, or any protocol where the temporal control of beta-blockade is a critical variable. Interchanging Esprolol with a long-acting beta-blocker would invalidate the time-dependent pharmacodynamic endpoint and introduce confounding off-target effects that cannot be adjusted for post hoc.

Long-acting beta-blockers (propranolol) may sustain receptor occupancy, confounding time-dependent endpoints.
Cardioselective agents (atenolol, metoprolol) lack β-2 blockade, altering response profile in models requiring dual β-subtype inhibition.
Esterase-inactive analogs do not provide the rapid offset required for temporal control studies.

Esprolol vs. Beta-Blockers: Evidence


Beta-Blockade Potency: pA2 in Guinea Pig Atria

Esprolol exhibits competitive beta-adrenoceptor antagonism with a pA2 of 8.0 in isolated guinea pig right atria [1]. This value is comparable to the non-selective beta-blocker propranolol, which has a reported pA2 of approximately 8.3 in the same tissue preparation [2]. In contrast, the cardioselective beta-1 antagonist metoprolol displays a significantly lower pA2 of 6.5-6.6 in guinea pig atria [3]. These data indicate that Esprolol possesses high-affinity beta-receptor binding that is similar in magnitude to the prototypical non-selective antagonist propranolol and markedly exceeds that of metoprolol.

Beta-Blockade Potency
Head-to-head
pA2 = 8.0
Reported high-affinity β-blockade; supports temporal control studies.
Cross-study comparison: 0.3 units below propranolol (pA2 8.3), 1.4–1.5 units above metoprolol (pA2 6.5–6.6).
Beta-adrenoceptor pA2 Pharmacology

Beta-Blockade Duration vs. ACC-9129

Following a 3-hour intravenous infusion in anesthetized dogs, the time required for 50% recovery of the heart rate response to isoproterenol was 20 ± 4 minutes for Esprolol (ACC-9369) versus 9 ± 3 minutes for the cardioselective analogue ACC-9129 [1]. At the infusion rates that produced comparable beta-blockade (4.3 ± 1.1 μg/kg/min for Esprolol vs. 53 ± 7 μg/kg/min for ACC-9129), Esprolol achieved 67 ± 4% inhibition of isoproterenol-induced tachycardia, whereas ACC-9129 produced 52 ± 4% inhibition [1].

Offset Duration
Head-to-head
20 ± 4 min (50% recovery)
Intermediate offset supports sustained time-limited β-blockade studies.
Vs. ACC-9129: 9 ± 3 min; 2.2-fold slower offset in anesthetized dogs.
Pharmacodynamics Duration of Action In Vivo

Non-Selective Beta-Blockade Profile

Esprolol demonstrates a non-selective beta-blocking profile with a pA2 of 8.0 in both guinea pig atria (predominantly beta-1) and trachea (predominantly beta-2) [1]. This contrasts with the cardioselective analogue ACC-9129, which exhibits a pA2 of 6.8 in atria and only 4.8 in trachea, yielding a beta-1/beta-2 selectivity ratio of approximately 100-fold [1]. The non-selective nature of Esprolol is also distinct from clinically used cardioselective agents such as atenolol, which demonstrates a significantly higher pA2 in atrial tissue than in tracheal preparations [2].

Selectivity Profile
Head-to-head
Non-selective (ratio ~1.0)
Supports dual β-1/β-2 blockade studies in isolated tissue models.
ACC-9129 is highly cardioselective (~100-fold); atenolol ratio ~80.
Beta-1 Selectivity Beta-2 Selectivity Isolated Tissue

Esterase-Dependent Activation to Amoxolol

Esprolol contains an ethyl ester moiety that is rapidly hydrolyzed by blood and tissue esterases to form the active metabolite amoxolol [1]. Preclinical testing and clinical trials in healthy volunteers have demonstrated that both esprolol and amoxolol possess beta-adrenergic blocking properties [1]. While quantitative IC50 or pA2 values for amoxolol are not publicly reported in the same experimental systems, the formation of an active metabolite distinguishes Esprolol from simple ester-containing beta-blockers like esmolol, whose primary acid metabolite (ASL-8123) exhibits only weak beta-blocking activity with a pA2 of 3.73, approximately 1,600-1,900 times less potent than the parent compound [2].

Active Metabolite
Class-level
Amoxolol retains β-blocking activity
Metabolite activity may extend pharmacodynamic effect; requires experimental accounting.
Qualitative difference from esmolol, whose main metabolite is ~1,600-fold weaker.
Prodrug Metabolism Esterase Active Metabolite

Esterase-Dependent Clearance vs. Non-Ester Blockers

Esprolol is reported to be orally active and is rapidly metabolized by blood and tissue esterases [1]. While specific oral bioavailability values are not published, the presence of the ester moiety is the key structural determinant that enables rapid inactivation after oral absorption, a feature shared with esmolol (which has negligible oral bioavailability due to extensive first-pass esterase metabolism) [2]. In contrast, non-ester beta-blockers such as propranolol and metoprolol exhibit oral bioavailabilities ranging from 25% to 50% (propranolol) and 40% to 50% (metoprolol) with elimination half-lives of 3-6 hours [3]. The esterase-labile design of Esprolol ensures that its duration of action remains short regardless of the route of administration.

Clearance Pathway
Class-level
Esterase-dependent offset ~20 min
Esterase-dependent clearance supports temporal control studies.
Vs. non-ester blockers with half-lives of 3–6 hours.
Oral Bioavailability Pharmacokinetics Esterase Metabolism

Esprolol Application Scenarios


Short-Term Beta-Blockade for Exercise-Induced Angina

Esprolol's rapid onset (≤60 seconds) and short duration of action (20-minute offset time in dogs) make it uniquely suited for studies of exertional angina where beta-blockade is required only during the period of physical stress [1][2]. The compound has been specifically evaluated for this indication, with clinical trials in healthy volunteers confirming its tolerability and beta-blocking efficacy [1].

Active Metabolites in Beta-Blocker Pharmacodynamics

Because Esprolol is converted by esterases to the active metabolite amoxolol, it serves as a valuable tool compound for studying the contribution of active metabolites to overall beta-blocker effect [1]. This contrasts with esmolol, whose primary metabolite is weakly active, allowing researchers to dissect parent vs. metabolite contributions.

Non-Selective Beta-Blockade in Isolated Tissue

With a pA2 of 8.0 in both atrial and tracheal tissues, Esprolol provides potent, non-selective beta-adrenoceptor antagonism that is comparable in affinity to propranolol but with the advantage of rapid washout in in vitro systems [2]. This makes it an ideal antagonist for isolated organ bath studies where recovery of baseline responsiveness after washout is desired.

Comparator for Ultra-Short-Acting Beta-Blockers

Esprolol's well-characterized in vitro and in vivo beta-blocking profile—including pA2, duration of action, and selectivity—provides a benchmark for evaluating new chemical entities within the ester-containing beta-blocker class [2]. Its intermediate offset time (20 min) fills a kinetic gap between ultra-short (esmolol, ~9 min) and long-acting agents.

Application
Selection Property
Validation Focus
Acute hemodynamic intervention studies
Rapid onset/offset kinetics
Heart rate response time-course
Active metabolite contribution studies
Esterase-labile prodrug design
Metabolite activity characterization
Non-selective tissue β-blockade research
Non-selective β-1/β-2 profile
Isolated organ bath washout recovery
Ultrashort β-blocker benchmarking
Intermediate duration (20-min offset)
Kinetic comparison with tool compounds

Technical Documentation Hub

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35 linked technical documents
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